N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE
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Overview
Description
N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and potential applications in medicinal chemistry. The presence of the triazole and pyridazine rings in its structure makes it a valuable scaffold for drug design and development.
Preparation Methods
The synthesis of N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.
Introduction of the Bromobenzylthio Group: The bromobenzylthio group is introduced through nucleophilic substitution reactions, often using bromobenzyl chloride and a suitable thiol.
Coupling with Benzenesulfonamide: The final step involves the coupling of the intermediate with benzenesulfonamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Chemical Reactions Analysis
N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Scientific Research Applications
N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Antibacterial Activity: Studies have shown that derivatives of triazolopyridazines exhibit significant antibacterial activity against various strains of bacteria.
Anticancer Research: The compound’s structure allows for modifications that can enhance its anticancer properties, making it a candidate for cancer drug development.
Enzyme Inhibition: It has been investigated for its potential to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are important in various physiological processes.
Mechanism of Action
The mechanism of action of N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, its interaction with carbonic anhydrase can inhibit the enzyme’s activity, affecting processes like acid-base balance and fluid secretion .
Comparison with Similar Compounds
N-[2-(6-{[(4-BROMOPHENYL)METHYL]SULFANYL}-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-3-YL)ETHYL]BENZENESULFONAMIDE can be compared with other triazolopyridazine derivatives:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring but differ in the additional heterocyclic ring, leading to different pharmacological profiles.
Triazolopyrimidines: These compounds have a pyrimidine ring instead of a pyridazine ring, which can alter their biological activity and target specificity.
Triazolothiadiazoles: These compounds contain a thiadiazole ring fused with the triazole ring, offering different chemical reactivity and biological properties.
Properties
IUPAC Name |
N-[2-[6-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrN5O2S2/c21-16-8-6-15(7-9-16)14-29-20-11-10-18-23-24-19(26(18)25-20)12-13-22-30(27,28)17-4-2-1-3-5-17/h1-11,22H,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBBNBGYWYEKLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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